molecular formula C7H12O6 B3188131 Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester CAS No. 197370-32-4

Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester

Cat. No.: B3188131
CAS No.: 197370-32-4
M. Wt: 192.17 g/mol
InChI Key: SSZGVGWDBPYFPT-UHFFFAOYSA-N
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Description

Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester (CAS: 197370-32-4) is a carbonate ester with the molecular formula C₇H₁₂O₆ and a molar mass of 192.17 g/mol. Structurally, it contains two ester functional groups: a methoxycarbonyl group (–O–CO–OCH₃) and an ethoxycarbonyloxyethyl group (–O–CO–O–CH₂CH₂–O–CO–OCH₂CH₃). This compound is characterized by its branched ester linkages, distinguishing it from simpler carbonate esters .

Properties

IUPAC Name

2-ethoxycarbonyloxyethyl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-3-11-7(9)13-5-4-12-6(8)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZGVGWDBPYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524631
Record name Ethane-1,2-diyl ethyl methyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197370-32-4
Record name Ethane-1,2-diyl ethyl methyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester typically involves the esterification of carbonic acid derivatives with appropriate alcohols. One common method is the reaction of ethyl chloroformate with 2-hydroxyethyl methyl carbonate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester involves the hydrolysis of its ester bonds. This process is catalyzed by enzymes or chemical catalysts, leading to the release of carbonic acid and ethanol. The molecular targets include esterases and other hydrolytic enzymes that facilitate the breakdown of ester bonds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Features/Applications
This compound C₇H₁₂O₆ 192.17 Carbonate ester, ethoxycarbonyl Complex ester structure; potential synthesis intermediate
Dimethyl carbonate (Carbonic acid dimethyl ester) C₃H₆O₃ 90.08 Carbonate ester Simple carbonate; used as a green solvent, methylating agent, and monomer in polycarbonate synthesis
2-[(Methoxycarbonyl)oxy]benzoic acid C₉H₈O₅ 196.15 Benzoic acid, methoxycarbonyl Aromatic ester; potential pharmaceutical intermediate due to salicylic acid backbone
Ethyl 2-(diethoxyphosphoryl)acetate C₇H₁₅O₅P 210.16 Phosphate ester, ethyl ester Phosphorylated ester; used in organophosphorus chemistry and agrochemical synthesis
Methyl 2-octenoate C₉H₁₆O₂ 156.22 α,β-unsaturated ester Flavoring agent; exhibits characteristic IR carbonyl absorption at ~1730 cm⁻¹

Stability and Analytical Characterization

  • Carbonate esters: this compound is expected to exhibit carbonyl IR absorption near 1730 cm⁻¹, consistent with other esters (e.g., methyl 2-octenoate) . However, hydrolysis susceptibility increases with the number of ester groups, making it less stable than dimethyl carbonate.
  • Phosphate esters : Ethyl 2-(diethoxyphosphoryl)acetate demonstrates higher thermal stability due to the phosphorus-oxygen bond, a feature absent in carbonate esters .

Biological Activity

Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester (C7H12O6) is an organic compound that exhibits significant biological activity due to its structural properties and reactivity. This compound is a derivative of carbonic acid and features ester functional groups, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C7H12O6
  • Functional Groups : Contains ester groups which are crucial for its biological activity.
  • Reactivity : Undergoes hydrolysis, transesterification, oxidation, and reduction reactions.

Common Reactions

Reaction TypeDescription
HydrolysisBreaks down into carbonic acid and ethanol in the presence of acids or bases.
TransesterificationInvolves exchanging the ester group with another alcohol.
OxidationCan yield carbonates and other oxidized derivatives.

The biological activity of this compound primarily involves the hydrolysis of its ester bonds. This process can be catalyzed by various enzymes, leading to the release of carbonic acid and ethanol. The molecular targets include:

  • Esterases : Enzymes that facilitate the breakdown of ester bonds.
  • Hydrolytic Enzymes : Involved in the hydrolysis process.

Biological Applications

  • Drug Delivery Systems : The compound's ability to form biodegradable esters makes it a candidate for drug delivery applications.
  • Biochemical Pathways : Investigated for its role in biochemical pathways involving ester hydrolysis.
  • Pharmaceutical Formulations : Used as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.

Case Studies and Research Findings

Research has shown that compounds similar to this compound can exhibit anti-inflammatory properties when used as prodrugs. For example:

  • A study demonstrated that ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) show effective absorption and prolonged therapeutic effects due to their stable structure in acidic environments before hydrolysis .
  • In animal studies, these compounds were administered to rats, where they displayed significant ulcer protection compared to traditional NSAIDs, suggesting a reduced gastrointestinal toxicity profile .

Safety and Toxicity

This compound has been noted to cause skin and eye irritation upon exposure. Safety data indicates that it is classified under hazard categories for skin corrosion/irritation (H315) and serious eye damage/eye irritation (H319) . Care should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. How is 2-[(ethoxycarbonyl)oxy]ethyl methyl ester synthesized from its parent carboxylic acid?

  • Methodological Answer : The ester is synthesized via acid-catalyzed esterification. React the carboxylic acid derivative (e.g., carbonic acid) with methanol and ethanol derivatives in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). The reaction proceeds under reflux conditions (60–80°C) for 4–6 hours. The ester is isolated via fractional distillation or liquid-liquid extraction .
  • Key Reaction :
    Carboxylic Acid+AlcoholH+Ester+H2O\text{Carboxylic Acid} + \text{Alcohol} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Q. What are the IUPAC naming conventions for this ester?

  • Methodological Answer :

  • The ester is named by identifying the alkyl/aryl groups attached to the oxygen atoms.
  • The “ethoxycarbonyl” group (CH₃CH₂OCO-) is derived from ethyl carbonic acid, and the “methyl ester” (-OCH₃) originates from methanol.
  • Full IUPAC name: Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester .

Q. What experimental conditions are required for ester hydrolysis?

  • Methodological Answer : Hydrolysis is performed under acidic (H₃O⁺) or basic (NaOH) conditions:

  • Acidic Hydrolysis : Reflux with 1M HCl (2–3 hours) to yield the parent carboxylic acid and methanol/ethanol.
  • Basic Hydrolysis (Saponification) : Reflux with 1M NaOH (1–2 hours) to form carboxylate salts, followed by acidification to recover the free acid .
    • Table 1 : Hydrolysis Conditions Comparison
ConditionReagentsProducts
AcidicHCl/H₂OCarboxylic acid + Alcohol
BasicNaOH/H₂OCarboxylate salt + Alcohol

Advanced Research Questions

Q. How can spectroscopic techniques (IR, MS) resolve structural ambiguities in this ester?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) absorption appears at ~1730 cm⁻¹, distinguishing esters from carboxylic acids (which show a broad -OH stretch at ~2500–3300 cm⁻¹). Overlapping C-O peaks (1050–1250 cm⁻¹) require deconvolution algorithms .
  • Mass Spectrometry (MS) : Fragmentation patterns confirm substituents. For example, m/z peaks corresponding to [M - OCH₃]⁺ (loss of methyl group) or [M - CH₂CH₂OCO]⁺ (loss of ethoxycarbonyl) validate the structure .

Q. How can researchers design experiments to study kinetic vs. thermodynamic control in esterification?

  • Methodological Answer :

  • Kinetic Control : Use mild conditions (room temperature, short reaction times) and excess alcohol to favor faster-forming products.
  • Thermodynamic Control : Prolonged heating (reflux for 12+ hours) with excess acid to favor the most stable ester isomer.
  • Monitor reaction progress via GC-MS or NMR to track intermediate formation .

Q. What strategies address contradictory data in ester stability studies (e.g., unexpected decomposition)?

  • Methodological Answer :

  • Step 1 : Validate purity via HPLC or TLC.
  • Step 2 : Test stability under varying conditions (pH, temperature, light exposure).
  • Step 3 : Use computational modeling (DFT) to predict decomposition pathways. For example, hydrolysis may dominate at high humidity, while thermal degradation occurs above 100°C .

Q. How does isomerism influence the reactivity of this ester in synthetic applications?

  • Methodological Answer :

  • Structural isomers (e.g., positional variations in ethoxycarbonyl or methyl groups) exhibit distinct reactivity due to steric and electronic effects.
  • Example: A bulkier substituent near the ester group reduces nucleophilic attack rates in hydrolysis.
  • Study isomer-specific reactivity using competitive kinetic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester
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